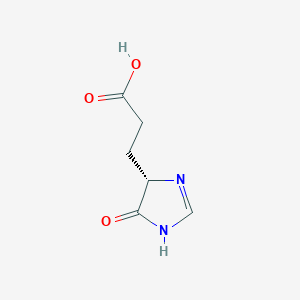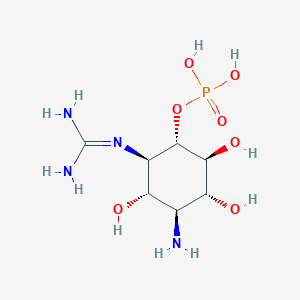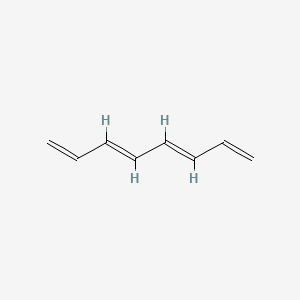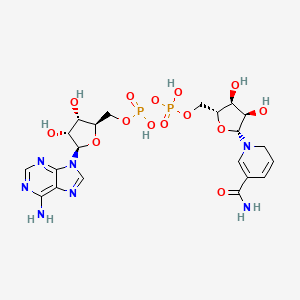
6-hydro-beta-NAD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,6-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a 6-hydro-beta-NAD(2-).
Aplicaciones Científicas De Investigación
1. Role in Human Liver Microsomal Steroid Metabolism
6-hydro-beta-NAD is significant in the metabolism of steroids in the human liver. It is involved in the cytochrome P-450-dependent steroid hormone metabolism, particularly in the 6 beta hydroxylation of steroid substrates like testosterone and progesterone. This process suggests a critical role of 6-hydro-beta-NAD in the liver's enzymatic activities related to steroid hormones (Waxman et al., 1988).
2. Interaction with Glycoside Hydrolase Family 4
Research on GlvA, a 6-phospho-alpha-glucosidase from Bacillus subtilis, indicates that 6-hydro-beta-NAD interacts with enzymes from the glycoside hydrolase family 4. This interaction is essential for the hydrolysis of specific 6-phospho-glucosides, revealing an important role in metabolic processes involving carbohydrate modifications (Yip et al., 2007).
3. Role in Beta-Hydroxyacid Dehydrogenases
Beta-hydroxyacid dehydrogenases, which play a role in the oxidation of beta-hydroxyacid substrates, are significantly impacted by 6-hydro-beta-NAD. These enzymes are vital for various metabolic processes, including energy storage and substrate utilization in bacteria (Njau et al., 2001).
4. Methodology for Studying NAD+ Biology
In the study of NAD+ metabolism, which is crucial for understanding various diseases and potential therapies, 6-hydro-beta-NAD is used as a critical component in analytical methods. These methods are based on liquid chromatography-tandem mass spectrometry and are essential for researching metabolic status and diseases related to NAD+ biology (Giner et al., 2021).
5. Influence on Metabolic Flux Redistribution in Escherichia coli
6-hydro-beta-NAD is involved in metabolic engineering studies, particularly in the manipulation of cofactor levels in Escherichia coli. This manipulation can impact the NADH/NAD(+) ratio, influencing the production of various fermentation products and offering insights into genetic engineering applications (San et al., 2002).
6. Monitoring Degradation of Polymers
In biomaterials science, 6-hydro-beta-NAD is used in enzymatic assays to monitor the degradation of polymers like poly(beta-hydroxybutyrate). This novel method, involving the conversion of NAD to NADH, provides valuable insights into the study of polymer hydrolysis (Foster & Tighe, 1995).
Propiedades
Nombre del producto |
6-hydro-beta-NAD |
|---|---|
Fórmula molecular |
C21H29N7O14P2 |
Peso molecular |
665.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(5-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-2,4,7-8,10-11,13-16,20-21,29-32H,3,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clave InChI |
QVQHBKNZCMZBKP-NNYOXOHSSA-N |
SMILES isomérico |
C1C=CC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
SMILES canónico |
C1C=CC(=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



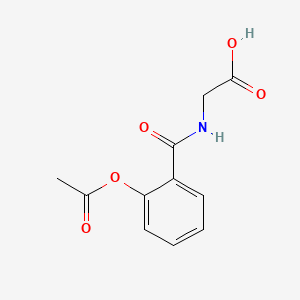
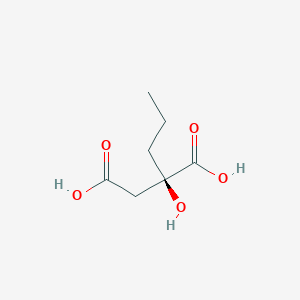
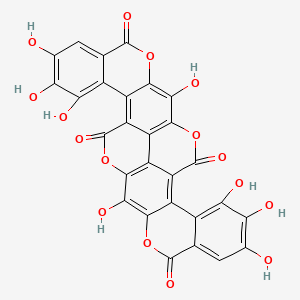
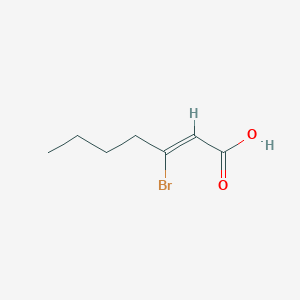
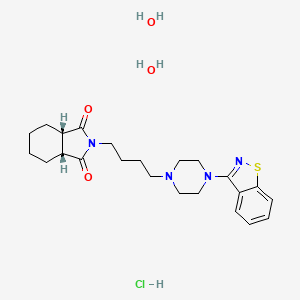
![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)
![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)
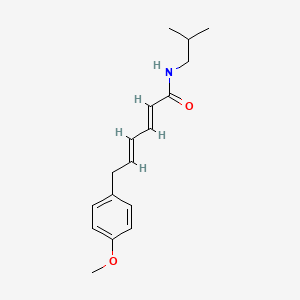
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
